molecular formula C14H19N5O5 B12387975 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

Cat. No.: B12387975
M. Wt: 337.33 g/mol
InChI Key: NYQSVFKWIRQSQR-WSVRWTTQSA-N
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Preparation Methods

The synthesis of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves multiple steps, typically starting with the preparation of the purine base followed by the attachment of the sugar moiety. The reaction conditions often include the use of solvents like DMSO and reagents such as PEG300 and Tween 80 for solubilization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine analogues.

Scientific Research Applications

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells. Additionally, it induces apoptosis through the activation of specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is unique among purine nucleoside analogues due to its specific structure and reactivity. Similar compounds include:

These compounds share similar anticancer mechanisms but differ in their specific molecular targets and clinical applications.

Properties

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

2-amino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one

InChI

InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9?,10+,12-/m1/s1

InChI Key

NYQSVFKWIRQSQR-WSVRWTTQSA-N

Isomeric SMILES

C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O)N

Canonical SMILES

C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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